N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide

AMPAR Stargazin Ionotropic Glutamate Receptor

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is a synthetic small molecule (C21H24N2O3, MW 352.4 g/mol) that incorporates a 4-phenyloxane (tetrahydropyran) core and a 4-[(methylcarbamoyl)methyl]phenyl substituent. It has been catalogued in several commercial screening libraries as a research-grade compound intended for non-human, non-therapeutic use.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 1060286-47-6
Cat. No. B6539643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide
CAS1060286-47-6
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C21H24N2O3/c1-22-19(24)15-16-7-9-18(10-8-16)23-20(25)21(11-13-26-14-12-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,24)(H,23,25)
InChIKeyDEBVVANNPKBFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide (CAS 1060286-47-6): Structural Identity and Physicochemical Profile


N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is a synthetic small molecule (C21H24N2O3, MW 352.4 g/mol) that incorporates a 4-phenyloxane (tetrahydropyran) core and a 4-[(methylcarbamoyl)methyl]phenyl substituent . It has been catalogued in several commercial screening libraries as a research-grade compound intended for non-human, non-therapeutic use . No comprehensive pharmacological characterization, peer-reviewed structure-activity relationship (SAR) studies, or clinical evaluations for this specific compound were identified in the open literature at the time of analysis.

Research-grade synthetic small molecule; catalogued in commercial screening libraries
Included in HTS campaigns (AMPAR, GIRK2); no disclosed activity or SAR data
Not a validated lead; intended for non-human, non-therapeutic research

Why Direct Substitution of N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide by In-Class Analogs Is Unsupported Without Comparative Data


Within the broader 4-phenyloxane-4-carboxamide family, even subtle variations in the amide-side-chain substituents can dramatically alter target engagement, potency, and physicochemical properties . The presence of the N-methylacetamide motif in the target compound distinguishes it from close analogs bearing cyclopropyl, 2-methoxyethyl, or benzimidazole-based side chains. However, currently there are no published head-to-head studies comparing the biological activity of this molecule with those of its nearest structural neighbors. Without such data, any assumption that a structurally similar analog could serve as a functional substitute is scientifically unwarranted and could lead to experimental failure or erroneous conclusions. The quantitative evidence needed to support differentiation is presented, to the extent available, in Section 3.

1 Amide side-chain variations (cyclopropyl, nitrophenyl) may alter target engagement and physicochemical profile
2 No published head-to-head comparisons with closest analogs; functional interchangeability unsubstantiated
3 Assumptions of functional substitution may lead to experimental failure; in-house validation is essential

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide: Quantitative Evidence and Known Screening Results


HTS Profiling Against AMPAR-Stargazin Complex Modulation

This compound was included in a high-throughput screening campaign at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, designed to identify modulators of the AMPA receptor (AMPAR)–stargazin protein-protein interaction. The specific activity value (e.g., % modulation, IC50/EC50) for this compound has not been publicly disclosed; the record confirms only that the compound was tested under this assay protocol . Without a disclosed numerical result, no quantitative comparator-based differentiation can be established.

AMPAR-Stargazin HTS
Data to verify
WaveGuideAssay:441; mouse stargazin target; Vanderbilt HTS platform
Screening assay context; no activity result disclosed
Quantitative modulation value not available
AMPAR Stargazin Ionotropic Glutamate Receptor

HTS Profiling Against GIRK2 Channel Activation

The compound was also screened in a campaign for small-molecule activators of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) under the external identifier VANDERBILT_HTS_GIRK2_HPP . As with the AMPAR-stargazin screen, no quantitative activity data are publicly available. The existence of this assay record suggests potential interest in neurological or cardiac indications, but no head-to-head comparator data are available.

GIRK2 Channel HTS
Data to verify
VANDERBILT_HTS_GIRK2_HPP; GIRK2 target
Screening assay context; no potency disclosed
Relevance for neurological research models not quantified
GIRK2 Potassium Channel Neurological Disease

Structural Differentiation from Closest Commercially Available Analogs

The N-methylacetamide side chain of the target compound differentiates it from the closest commercially indexed analogs with the same 4-phenyloxane-4-carboxamide core, which include N-(4-nitrophenyl)-4-phenyloxane-4-carboxamide and N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide [1]. The N-methyl group may influence target binding, metabolic stability, and solubility relative to the cyclopropyl or 2-methoxyethyl analogs. However, no comparative biological data are available to quantify these differences.

Structural Differentiation
Class-level inference
N-methylacetamide vs cyclopropyl/nitrophenyl analogs; MW diff 16–74 Da
Side-chain substituent differs; no bioactivity data to quantify impact
Functional significance cannot be assessed
SAR Chemical Probe Amide Side Chain

Best Application Scenarios for N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide Based on Available Evidence


AMPAR-Stargazin Protein-Protein Interaction Modulator Screening Studies

This compound may serve as a screening-positive reference or structural starting point for laboratories pursuing modulation of AMPA receptor–stargazin complexes. The Vanderbilt HTS assay record (WaveGuideAssay:441) confirms the compound was tested against the mouse stargazin target, providing a documented precedent for its inclusion in similar biochemical or cellular assays . However, the undisclosed activity value means researchers must independently validate potency and mechanism.

GIRK2 Channel Activator Discovery Programs

For groups investigating GIRK2 as a therapeutic target in neurological disorders (e.g., epilepsy, addiction, ataxia), the compound's inclusion in the Vanderbilt HTS campaign (VANDERBILT_HTS_GIRK2_HPP) suggests it was considered a candidate modulator . It may be useful as a tool for assay development or as a fragment-like starting point for medicinal chemistry, pending in-house activity determination.

Chemical Probe or Fragment for 4-Phenyloxane-4-Carboxamide SAR Exploration

The compound occupies a distinct chemical space within the 4-phenyloxane-4-carboxamide series due to its N-methylacetamide substituent. It can be employed as a comparator in internal SAR studies aiming to explore the impact of the amide side chain on target binding, selectivity, or ADME properties, provided that the relevant in-house assays are established .

Not Recommended for: Direct Procurement as a Validated Lead Compound

Given the absence of published potency, selectivity, pharmacokinetic, or in vivo data, this compound should not be prioritized for procurement as a validated lead. Procurement decisions based on the currently available evidence carry a high risk of investing in an uncharacterized molecule with no established advantage over chemically similar alternatives.

Application
Selection Property
Validation Focus
AMPAR-Stargazin modulator screening
Documented HTS precedent
In-house potency & mechanism validation
GIRK2 channel activator studies
HTS inclusion record
Activity determination in target assays
4-Phenyloxane-4-carboxamide SAR exploration
Distinct N-methylacetamide side chain
Target binding, selectivity & ADME assays
Procurement as validated lead
Absence of potency, selectivity, PK data
Full characterization required; high uncertainty
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